5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one
CAS No.: 84065-70-3
Cat. No.: VC16021862
Molecular Formula: C10H16O3
Molecular Weight: 184.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84065-70-3 |
|---|---|
| Molecular Formula | C10H16O3 |
| Molecular Weight | 184.23 g/mol |
| IUPAC Name | 5-(dimethoxymethyl)-2-methylcyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C10H16O3/c1-7-4-5-8(6-9(7)11)10(12-2)13-3/h4,8,10H,5-6H2,1-3H3 |
| Standard InChI Key | APSYVGIRVKDAGX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CCC(CC1=O)C(OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol and the IUPAC name 5-(dimethoxymethyl)-2-methylcyclohex-2-en-1-one. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 84065-70-3 |
| SMILES | CC1=CCC(CC1=O)C(OC)OC |
| InChI Key | APSYVGIRVKDAGX-UHFFFAOYSA-N |
| PubChem CID | 12827101 |
The structure comprises a cyclohexenone backbone (a six-membered ring with one double bond and a ketone group) substituted at positions 2 and 5 with methyl and dimethoxymethyl groups, respectively. The dimethoxymethyl moiety (–CH(OCH₃)₂) introduces steric bulk and electronic effects that influence reactivity, such as modulating nucleophilic attack at the ketone or stabilizing transition states in cycloaddition reactions.
Spectroscopic Properties
While specific spectral data (e.g., NMR, IR) are unavailable in the provided sources, analogous cyclohexenones exhibit characteristic signals:
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¹H NMR: A deshielded vinyl proton (δ 5.5–6.5 ppm) from the cyclohexene double bond and methoxy singlet (δ 3.2–3.4 ppm) .
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¹³C NMR: A carbonyl carbon at δ 205–215 ppm and olefinic carbons at δ 120–140 ppm .
Synthesis and Reactivity
Reactivity Profile
The ketone group is susceptible to nucleophilic addition (e.g., Grignard reagents), while the dimethoxymethyl group may participate in acid-catalyzed hydrolysis to form aldehydes or ketones. The conjugated dienone system could undergo cycloadditions or serve as a Michael acceptor.
Applications in Research and Industry
Synthetic Intermediate
The compound’s functional groups make it a versatile precursor for:
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Natural Product Synthesis: Building block for terpenoids and alkaloids.
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Medicinal Chemistry: Functionalization to explore bioactivity (e.g., adding sulfonamide groups for antimicrobial activity).
Material Science
Cyclohexenones are investigated as monomers for photoresponsive polymers, though this application remains unexplored for the title compound .
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